molecular formula C15H12Cl2N2O2 B5556377 3-(3-Acetylphenyl)-1-(3,4-dichlorophenyl)urea

3-(3-Acetylphenyl)-1-(3,4-dichlorophenyl)urea

Cat. No.: B5556377
M. Wt: 323.2 g/mol
InChI Key: LZLNAPZJIXFDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Acetylphenyl)-1-(3,4-dichlorophenyl)urea is a chemical compound of significant interest in agricultural and environmental research, particularly as a structural analog of phenylurea herbicides. Its molecular framework, which incorporates dichlorophenyl and acetylphenyl groups linked by a urea bridge, is characteristic of compounds known to inhibit photosynthesis by targeting the D1 protein at the QB-binding niche in the photosystem II complex of plants and photosynthetic organisms . This mechanism makes it a valuable tool for studying herbicide resistance and the physiological impact of photosynthetic inhibition. Researchers can utilize this compound to explore the environmental fate and microbial degradation pathways of phenylurea derivatives. Studies on related herbicides, such as Diuron, have identified specific bacterial and fungal strains capable of metabolizing these compounds via hydrolysis to corresponding anilines, followed by dehalogenation and hydroxylation processes . Key enzymes involved in these pathways, including PuhA, PuhB, and LibA, present potential targets for bioremediation research aimed at mitigating soil and water contamination . As a laboratory chemical, this product is intended for research applications only. It is not for diagnostic or therapeutic use, nor for application in humans or animals. Proper laboratory procedures and personal protective equipment should be used during handling. For safe storage and handling, refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

1-(3-acetylphenyl)-3-(3,4-dichlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2/c1-9(20)10-3-2-4-11(7-10)18-15(21)19-12-5-6-13(16)14(17)8-12/h2-8H,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLNAPZJIXFDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetylphenyl)-1-(3,4-dichlorophenyl)urea typically involves the reaction of 3-acetylphenyl isocyanate with 3,4-dichloroaniline. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetylphenyl)-1-(3,4-dichlorophenyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro groups on the phenyl rings can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Herbicidal Activity

One of the primary applications of 3-(3-Acetylphenyl)-1-(3,4-dichlorophenyl)urea is its use as a herbicide. This compound belongs to the class of aryl ureas, which are known for their ability to inhibit photosynthesis in plants by blocking the Q_B plastoquinone binding site in photosystem II. This action effectively disrupts the electron transport chain during photosynthesis, leading to reduced energy production in plants .

  • Case Study : In a study examining the efficacy of various herbicides, this compound demonstrated significant activity against several weed species, indicating its potential as a pre-emergent herbicide for agricultural applications.

Antitumor Activity

Research has indicated that derivatives of urea compounds can exhibit antitumor properties. This compound has been investigated for its potential to inhibit cancer cell proliferation.

  • Case Study : A study published in Cancer Chemotherapy evaluated various urea derivatives for their cytotoxic effects on melanoma cells. The results showed that compounds similar to this compound could induce apoptosis in cancer cells, suggesting a promising avenue for further research into its use as an anticancer agent .

Synthesis of Pharmaceutical Intermediates

The compound serves as an important intermediate in organic synthesis processes, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to new compounds with enhanced biological activity.

  • Case Study : In synthetic organic chemistry, researchers have utilized this compound as a precursor for synthesizing more complex molecules that demonstrate improved pharmacological profiles compared to existing drugs .

Toxicity and Environmental Impact

While exploring the applications of this compound, it is crucial to consider its toxicity and environmental impact. Studies have classified related compounds within the aryl urea class as potential carcinogens based on animal testing . Therefore, careful consideration must be given to its application in agricultural settings.

Mechanism of Action

The mechanism of action of 3-(3-Acetylphenyl)-1-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The biological and physicochemical properties of urea derivatives are heavily influenced by their substituents. Below is a comparative analysis of key compounds:

Compound Name Substituents (R1, R2) Molecular Weight Key Properties/Applications Reference
3-(3-Acetylphenyl)-1-(3,4-dichlorophenyl)urea R1: 3-Acetylphenyl; R2: 3,4-DCP* 339.2 g/mol Potential antimicrobial/herbicidal
Diuron (3-(3,4-DCP)-1,1-dimethylurea) R1: 3,4-DCP; R2: N,N-dimethyl 233.1 g/mol Herbicide (PSII inhibitor)
Linuron (3-(3,4-DCP)-1-methoxy-1-methylurea) R1: 3,4-DCP; R2: N-methoxy-N-methyl 249.1 g/mol Herbicide
1-(4-Cyanophenyl)-3-(3,4-DCP)urea (6g) R1: 4-Cyanophenyl; R2: 3,4-DCP 306.0 g/mol Synthetic intermediate (Yield: 81.9%)
BTdCPU (Benzo-thiadiazolyl-DCP urea) R1: Benzothiadiazolyl; R2: 3,4-DCP Growth inhibition in pathogens
3l (Adamantane-DCP urea) R1: Adamantane; R2: 3,4-DCP Antimicrobial (94.5% inhibition)

*DCP: Dichlorophenyl

Key Observations:

  • Electron-Withdrawing Groups : The acetyl group in the target compound is electron-withdrawing, which may enhance stability and binding affinity compared to electron-donating groups like methyl or methoxy in diuron and linuron .
  • Lipophilicity : The adamantane moiety in compound 3l increases lipophilicity, improving membrane permeability, whereas the acetyl group offers moderate hydrophilicity .
  • Synthetic Accessibility: Cyanophenyl-substituted ureas (e.g., 6g) are synthesized in high yields (~82–89%), suggesting that the acetylphenyl group may require optimized conditions due to steric hindrance .
Antimicrobial Activity
  • Target Compound: Limited direct data are available, but structurally similar compounds like 3l (adamantane-DCP urea) show 94.5% inhibition against Acinetobacter baumannii, highlighting the role of bulky substituents in antimicrobial efficacy .
  • Nitro-Substituted Ureas : NCPdCPU (3-nitro-DCP urea) demonstrates growth inhibition via undefined mechanisms, possibly leveraging nitro group redox activity .
Herbicidal Activity
  • Diuron and Linuron : These herbicides inhibit photosynthesis by binding to Photosystem II (PSII). The dimethyl or methoxy groups in these compounds facilitate interaction with the D1 protein, a mechanism less likely in the acetyl-substituted target compound due to steric differences .
  • Degradation Pathways : Microbial degradation of diuron produces DCPU and DCA, whereas the acetyl group in the target compound may alter metabolic resistance or toxicity .

Environmental and Metabolic Stability

  • Persistence : Diuron degrades into DCPMU and DCPU under aerobic conditions, but the acetyl group may slow degradation due to reduced susceptibility to hydrolytic enzymes .
  • Adsorption : Ureas with hydrophobic substituents (e.g., adamantane) exhibit stronger adsorption to clay minerals, whereas acetylphenyl-DCP urea may have intermediate mobility in soil .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-(3-Acetylphenyl)-1-(3,4-dichlorophenyl)urea, and what analytical techniques confirm its purity?

  • Methodological Answer : Synthesis typically involves reacting substituted isocyanates with amines under controlled conditions. For example, 3,4-dichlorophenyl isocyanate can react with 3-acetylaniline in anhydrous solvents (e.g., THF or DCM) at 0–5°C to minimize side reactions. Post-synthesis, purity is confirmed via high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For crystalline derivatives, X-ray crystallography may resolve stereoelectronic properties .

Q. How do researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR to identify substituent positions and hydrogen bonding via urea NH signals.
  • Mass Spectrometry : HRMS for molecular weight validation.
  • Computational Modeling : Density functional theory (DFT) calculations to map electron distribution and predict reactivity (e.g., nucleophilic/electrophilic sites).
  • Thermal Analysis : Differential scanning calorimetry (DSC) to study melting points and phase transitions .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC checks to detect decomposition products .

Advanced Research Questions

Q. What strategies optimize reaction conditions to improve the yield of this compound?

  • Methodological Answer :

  • Factorial Design : Use a 2³ factorial design to test variables like temperature (0–25°C), solvent polarity (THF vs. DCM), and stoichiometry (1:1 to 1:1.2 amine:isocyanate). Analyze interactions via ANOVA .
  • Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate isocyanate-amine coupling.
  • In Situ Monitoring : Employ FTIR to track isocyanate consumption (peak at ~2270 cm⁻¹) and optimize reaction termination .

Q. How should contradictory data in pharmacological studies involving this compound be addressed?

  • Methodological Answer :

  • Replication : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Dose-Response Refinement : Test narrower concentration ranges (e.g., 0.1–10 µM) to identify nonlinear effects.
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity. Cross-reference with structural analogs (e.g., 1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)urea) to isolate substituent-dependent bioactivity .

Q. What methodologies assess the environmental fate and degradation pathways of this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate at pH 3–9 (37°C) and analyze degradation products via LC-MS.
  • Photolysis : Expose to UV-Vis light (λ = 254–365 nm) and quantify byproducts.
  • Microbial Degradation : Use soil microcosms spiked with ¹⁴C-labeled compound to track mineralization rates and metabolite formation .

Q. How can computational models predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB) prioritizing kinases or GPCRs. Validate with molecular dynamics (MD) simulations (50–100 ns) to assess binding stability.
  • QSAR Modeling : Train models on urea derivatives with known IC₅₀ values to correlate substituent effects (e.g., Cl vs. acetyl groups) with activity .

Data Contradiction and Theoretical Frameworks

Q. How do researchers reconcile discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma protein binding, metabolic stability (human liver microsomes), and bioavailability in rodent models.
  • Toxicogenomics : Use RNA-seq to identify off-target gene regulation in vivo.
  • Theoretical Alignment : Link results to urea’s known roles in hydrogen-bond-mediated target engagement, adjusting for tissue-specific permeability .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Orthogonal Assays : Combine enzyme inhibition assays with cellular thermal shift assays (CETSA) to confirm target engagement.
  • Pathway Analysis : Employ phosphoproteomics or metabolomics to map downstream signaling effects.
  • Control Strategies : Use competitive inhibitors (e.g., unlabeled urea analogs) in radioligand binding studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.